molecular formula C9H9NO2 B8459469 Methyl 5-ethenylpyridine-2-carboxylate CAS No. 1147893-82-0

Methyl 5-ethenylpyridine-2-carboxylate

Cat. No.: B8459469
CAS No.: 1147893-82-0
M. Wt: 163.17 g/mol
InChI Key: QONVLLYBINTUGV-UHFFFAOYSA-N
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Description

Methyl 5-ethenylpyridine-2-carboxylate is a pyridine-based ester derivative characterized by a vinyl (ethenyl) group at the 5-position and a methyl ester at the 2-position of the pyridine ring. The ethenyl group introduces structural rigidity and conjugation, which may influence electronic properties and reactivity compared to other pyridine esters.

Properties

CAS No.

1147893-82-0

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

methyl 5-ethenylpyridine-2-carboxylate

InChI

InChI=1S/C9H9NO2/c1-3-7-4-5-8(10-6-7)9(11)12-2/h3-6H,1H2,2H3

InChI Key

QONVLLYBINTUGV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Ethyl 5-Methylpyridine-2-Carboxylate (CAS 55876-82-9)
  • Structure : Ethyl ester at the 2-position and a methyl group at the 5-position.
  • Molecular Formula: C9H11NO2; Molecular Weight: 165.19 g/mol .
  • Key Differences :
    • The substituent at the 5-position (methyl vs. ethenyl) reduces conjugation and steric bulk compared to the ethenyl group.
    • Ethyl ester (vs. methyl) may slightly increase lipophilicity, influencing solubility and bioavailability.
Methyl 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxylate
  • Structure : Chloro and trifluoromethyl groups at the 3- and 5-positions, respectively.
  • Key Differences: Strong electron-withdrawing groups (Cl, CF3) enhance electrophilicity, making this compound more reactive in nucleophilic substitution or coupling reactions compared to the ethenyl derivative . Potential applications in agrochemicals or fluorinated drug candidates.
Ethyl 5-Methylimidazo[1,2-a]Pyridine-2-Carboxylate
  • Structure : Imidazo ring fused to the pyridine core, with a methyl group at the 5-position and ethyl ester at the 2-position.
  • Synthesis : Prepared from 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate .
  • Key Differences :
    • The fused imidazo ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and π-π stacking interactions.
    • Likely applications in heterocyclic drug development (e.g., kinase inhibitors).
Ethyl 4-Hydroxymethyl-2-Methylpyridine-5-Carboxylate
  • Structure : Hydroxymethyl group at the 4-position and methyl group at the 2-position.
  • Crystallography : The hydroxymethyl group is slightly rotated out of the pyridine plane (O3—C7—C3—C4 torsion angle: 8.1°) .
Table 1: Comparative Properties of Pyridine Carboxylates
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
Methyl 5-Ethenylpyridine-2-Carboxylate 5-Ethenyl, 2-Methyl ester C9H9NO2 163.18 Pharmaceutical intermediates, coordination chemistry
Ethyl 5-Methylpyridine-2-Carboxylate 5-Methyl, 2-Ethyl ester C9H11NO2 165.19 Drug synthesis
Methyl 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxylate 3-Cl, 5-CF3, 2-Methyl ester C8H5ClF3NO2 239.58 Agrochemical research
Ethyl 5-Methylimidazo[1,2-a]Pyridine-2-Carboxylate Fused imidazo ring, 5-Methyl C11H12N2O2 204.23 Kinase inhibitor scaffolds

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